Substance P Receptor Antagonist 1

Description

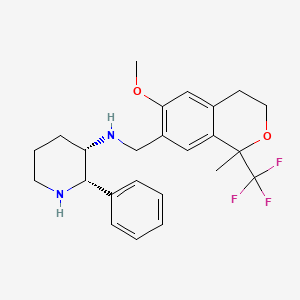

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29F3N2O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2S,3S)-N-[[6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1 |

InChI Key |

ODEBBNRINYMIRX-XWQVQCDNSA-N |

Isomeric SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Research of Substance P Receptor Antagonism

Molecular Interactions and Binding Mechanisms

The initial and most critical step in the action of a Substance P receptor antagonist is its binding to the NK1 receptor. This interaction is characterized by competitive antagonism, high selectivity, and specific conformational changes in both the ligand and the receptor.

Substance P receptor antagonists function by competitively binding to the NK1 receptor. nih.govpatsnap.com This means they vie with the endogenous ligand, Substance P, for the same binding site on the receptor. nih.govpatsnap.com By occupying this site, the antagonist prevents Substance P from binding and initiating the downstream signaling cascade that leads to physiological responses like nausea and vomiting. patsnap.comyoutube.com The efficacy of these antagonists, such as aprepitant (B1667566), lies in their ability to specifically block NK1 receptors in key areas of the central nervous system, including the area postrema and the nucleus tractus solitarius, which are integral to the emetic reflex. nih.govyoutube.com Some antagonists, like aprepitant and netupitant, are considered pseudo-irreversible because their slow dissociation from the receptor leads to a prolonged blockade of receptor activation. mdpi.comnih.gov

A key feature of clinically effective Substance P receptor antagonists is their high selectivity for the NK1 receptor over other related receptors. drugbank.comyoutube.com The tachykinin receptor family includes NK1R, NK2R, and NK3R, each with preferential affinity for different endogenous ligands (Substance P for NK1R, neurokinin A for NK2R, and neurokinin B for NK3R). medchemexpress.commdpi.com

Antagonists like aprepitant demonstrate high affinity for the human NK1 receptor while having little to no affinity for NK2, NK3, serotonin (B10506) (5-HT3), dopamine (B1211576), and corticosteroid receptors. drugbank.comyoutube.com This high selectivity is crucial as it minimizes off-target effects that could arise from interacting with other signaling pathways. For instance, studies have shown that the inhibition constant (Ki) for some antagonists at NK2 receptors is over 10,000-fold higher, and at NK3 receptors over 1,000-fold higher, than at NK1 receptors, underscoring their specificity. wikipedia.org

Table 1: Binding Affinity of Selected NK1R Antagonists

| Compound | Receptor | Affinity (pKi/pA2/Ki) | Source |

|---|---|---|---|

| Aprepitant | Human NK1R | pKi 8.52 - 10.10 | gpcrdb.org |

| Netupitant | Human NK1R | High Affinity (Selective) | selleckchem.com |

| Rolapitant | Human NK1R | Ki 0.66 nM | medchemexpress.com |

| Spantide I | NK1 Receptor | Ki 230 nM | medchemexpress.com |

| Spantide I | NK2 Receptor | Ki 8150 nM | medchemexpress.com |

The binding of an antagonist to the NK1 receptor is a dynamic process that induces specific conformational changes in the receptor. mdpi.comnih.gov High-resolution crystal structures of the human NK1 receptor in complex with antagonists like aprepitant, netupitant, and CP-99,994 have provided detailed insights into these interactions. nih.govnih.gov These antagonists bind within a largely hydrophobic pocket formed by transmembrane helices. researchgate.netnih.gov

Upon binding, the antagonist induces a distinct receptor conformation, which can involve the formation of an interhelical hydrogen-bond network that stabilizes the inactive state of the receptor. nih.gov For example, the bis-trifluomethyl-phenyl group, a common feature in many NK1R antagonists, inserts into a hydrophobic subpocket, anchoring the rest of the molecule and preventing the conformational changes required for receptor activation. nih.gov Molecular dynamics simulations have further illuminated these interactions, showing how antagonists stabilize specific receptor conformations and the role of key amino acid residues in the binding pocket, such as Gln165, His197, and His265. wikipedia.orgresearchgate.net Nuclear Magnetic Resonance (NMR) studies have also revealed that a bound antagonist like aprepitant can exist in multiple substates, exchanging on a millisecond timescale, indicating a dynamic ligand-receptor interaction. nih.gov

Downstream Signaling Pathway Modulation

By preventing the activation of the NK1 receptor, antagonists effectively halt the cascade of intracellular events that normally follow Substance P binding. This modulation of downstream signaling is the ultimate mechanism through which these compounds exert their physiological effects.

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins. nih.govnih.gov When activated by Substance P, the receptor stimulates these G proteins, initiating intracellular signaling cascades. mdpi.comnih.gov NK1R antagonists, by competitively blocking the receptor, prevent this G protein activation. nih.govmdpi.com This blockade inhibits the downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are often implicated in cellular responses like inflammation and cell proliferation. mdpi.comjneurology.com For instance, aprepitant has been shown to suppress the phosphorylation of JNK and p38 MAPK and inhibit the NF-κB signaling pathway. nih.gov

The activation of Gαq by the NK1 receptor leads to the stimulation of phospholipase C (PLC). nih.govmedchemexpress.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov Furthermore, the coupling of NK1R to Gαs can stimulate the production of cyclic AMP (cAMP). medchemexpress.comnih.gov

Substance P receptor antagonists effectively block these pathways. By preventing G protein activation, they inhibit the production of IP3 and DAG, thereby preventing the mobilization of intracellular calcium. nih.govjneurology.com Similarly, they can prevent the stimulation of cAMP production that is mediated by Gαs coupling. nih.gov This regulation of second messenger levels is a direct consequence of the initial receptor blockade and is fundamental to the therapeutic action of these antagonists.

Influence on MAPK Pathway Activation (e.g., Ras/Raf/Erk)

The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. wikipedia.orgnih.gov The activation of the NK1R by substance P is a known trigger for this pathway. nih.govjneurology.com Research indicates that SP binding to the NK1R activates Ras, which in turn recruits and activates Raf. wikipedia.orgnih.gov Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates the extracellular signal-regulated kinase (ERK), also known as MAPK. wikipedia.orgnih.gov Activated ERK can then translocate to the nucleus to regulate gene expression. nih.gov

Studies have demonstrated that NK1R antagonists can effectively modulate this pathway. In models of inflammatory orofacial pain, substance P was found to upregulate the NK1R itself, as well as components of the MAPK pathway such as Ras, B-Raf, and phosphorylated ERK1/2 (p-ERK1/2) in satellite glial cells. nih.gov The administration of NK1R antagonists like L703,606 was shown to significantly decrease the SP-induced upregulation of NK1R mRNA and protein levels. nih.gov This inhibitory effect was mirrored by specific inhibitors of the pathway, such as the Raf inhibitor Sorafenib and the MEK inhibitor U0126, highlighting that the antagonist's action is mediated through the interruption of this specific cascade. nih.gov This suggests that by blocking the initial SP/NK1R interaction, antagonists prevent the downstream activation of the Ras/Raf/MEK/ERK pathway, thereby contributing to their therapeutic effects, such as reducing inflammatory pain. nih.govmdpi.com

Modulation of NFκB Activation

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov Substance P is a potent activator of NF-κB. nih.govjneurology.com The activation of the NK1R by SP can trigger signaling cascades that lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). nih.gov This allows the activated NF-κB to translocate to the nucleus and initiate the transcription of various inflammatory genes, perpetuating inflammatory responses. nih.govnih.gov

NK1R antagonists have been shown to effectively suppress this pro-inflammatory signaling. For instance, the specific NK1R antagonist Aprepitant has been observed to attenuate the PI3K/Akt pathway, which is upstream of NF-κB, in colon cancer cells. nih.gov This action leads to a decrease in the phosphorylation of the NF-κB p65 subunit and a reduction in the mRNA levels of NF-κB's anti-apoptotic target genes. nih.gov Similarly, in a study using skin fibroblasts from diabetic mice, the NK1R antagonist L703,606 reversed the effects of SP, which included the activation of IKKα/β and phosphorylation of IκBα, ultimately leading to NF-κB activation. nih.gov Another antagonist, CP-96,345, was shown to suppress the SP-induced upregulation of inflammatory cytokines like IL-12 and IL-23 in human peripheral blood mononuclear cells, an effect mediated through the NF-κB pathway. nih.govjneurology.com These findings indicate that NK1R antagonists modulate immune and inflammatory responses by preventing the SP-induced activation of the NF-κB signaling pathway. nih.govnih.gov

Effects on β-Arrestin Recruitment and Receptor Desensitization

β-arrestins are proteins that play a pivotal role in the regulation of G protein-coupled receptors (GPCRs). nih.govyoutube.com Following agonist (like substance P) binding and subsequent phosphorylation of the GPCR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's C-terminus. nih.govyoutube.com This binding event has two major consequences: first, it sterically hinders the coupling of the receptor to G proteins, leading to signal termination or "desensitization". youtube.comyoutube.com Second, it initiates the process of receptor internalization via clathrin-coated pits, removing the receptor from the cell surface and further attenuating the signal. youtube.com

In the context of the NK1R, substance P stimulation has been shown to induce the formation of a multiprotein complex involving β-arrestins, which can act as a scaffold for other signaling molecules. nih.gov For example, SP can activate Erk1/2 through a β-arrestin-dependent mechanism, where β-arrestins facilitate the formation of a signaling complex near the plasma membrane. nih.gov While antagonists, by definition, block the initial activation of the receptor by the agonist, their impact on the downstream machinery of desensitization is an area of ongoing investigation. By preventing the agonist-induced conformational change and subsequent receptor phosphorylation, NK1R antagonists inherently prevent the recruitment of β-arrestin that would be triggered by substance P. This blockade prevents both the desensitization and the β-arrestin-mediated scaffolding of other signaling pathways that are dependent on initial agonist activation. nih.gov

Structure Activity Relationship Sar and Rational Design of Substance P Receptor Antagonists

Identification of Key Structural Motifs for NK1R Affinity and Selectivity

Early research into non-peptide NK1R antagonists led to the identification of several crucial structural motifs that confer high affinity and selectivity for the receptor. A common pharmacophore for many high-affinity, selective NK1R antagonists consists of a central six-membered ring, often a piperidine (B6355638), with two or three bulky substituents. nih.gov

Key structural features include:

A Central Six-Membered Ring: The piperidine ring has been shown to impart selectivity for the NK1R over other related receptors like NK2 and NK3. wikipedia.org The conformation of this central ring is critical for activity.

Aromatic Groups: Most potent antagonists feature two key aromatic groups. One is a linker-attached bulky aromatic group, such as a methoxyphenyl or di-trifluoromethylphenyl group, and the other is a directly attached aromatic moiety like a phenyl or fluorophenyl group. nih.gov The spatial orientation of these two phenyl groups is a significant factor for binding. acs.org

Basic Nitrogen: A bridgehead basic nitrogen is thought to be a key interaction point with the NK1R, likely through an ion-pair interaction. wikipedia.org

3,5-Bis(trifluoromethyl)phenyl Group: This particular substituent has been shown to interact favorably with the histidine residue at position 265 (His265) in the NK1R binding pocket. wikipedia.org

C-terminal Modifications in Peptide Antagonists: For peptide-based antagonists, the C-terminus is a critical pharmacophore for antagonist activity. nih.gov The removal of trifluoromethyl groups from the C-terminal ester of some peptide antagonists resulted in a significant reduction in their NK1R antagonist activity. nih.gov

The discovery of compounds like CP-96,345 and its simplified analog CP-99,994, which features a 2-phenyl-3-(benzyloxy)piperidine core, was a turning point. nih.govwikipedia.org Studies on CP-99,994 highlighted that the dihedral angle between the substituents at the C-2 and C-3 positions of the piperidine ring is critical for its antagonist activity at the NK1R. wikipedia.org

Pharmacophore Model Development for NK1R Antagonists

Pharmacophore models are essential tools in drug design, providing a three-dimensional representation of the key chemical features required for a molecule to bind to a specific receptor. For NK1R antagonists, several pharmacophore models have been developed to rationalize the structure-activity relationships and guide the design of new compounds.

These models generally consist of:

Hydrophobic/Aromatic Features: Typically two to three hydrophobic or aromatic centers are included, corresponding to the bulky aromatic groups of the antagonists. nih.govcolours.dk These aromatic groups can adopt different orientations, such as parallel displaced, tilted, or edge-to-face conformations, depending on the specific model. nih.gov

Hydrogen Bond Donors and Acceptors: The models incorporate hydrogen bond donor and acceptor sites to account for key interactions within the receptor binding pocket. nih.govcolours.dk A novel approach that allows for more flexibility in the direction of hydrogen bonds has led to the development of more realistic models. nih.govcolours.dk

A Flexible Linker: The pharmacophore models often account for a flexible linker that connects the different chemical features, allowing for optimal positioning within the binding site. nih.gov

One study developed three distinct pharmacophore models (Model 1, 2, and 3) for neurokinin antagonists. nih.govcolours.dk Model 2, which features an extended conformation with two aromatic rings in a parallel displaced arrangement, was found to be the most robust. nih.govcolours.dk It could accommodate a wider range of structurally diverse antagonists with low conformational energy penalties and could also explain the subtype selectivity (NK1, NK2, and NK3) of the compounds. nih.govcolours.dk This model was also compatible with homology models of the NK1, NK2, and NK3 receptors. nih.govcolours.dk

The development of these pharmacophore models has been instrumental in understanding how different structural classes of non-peptide antagonists interact with a common binding pocket within the NK1R, despite their structural diversity. wikipedia.org

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to correlate the 3D properties of a set of molecules with their biological activities. For NK1R antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models and to visualize the structural requirements for high-affinity binding.

In a typical 3D-QSAR study for NK1R antagonists:

A training set of molecules with known binding affinities is aligned based on a common structural scaffold or a pharmacophore hypothesis.

CoMFA is then used to generate steric and electrostatic fields around the aligned molecules.

Partial least squares (PLS) analysis is applied to derive a mathematical relationship between the variations in these fields and the observed biological activities.

One such study successfully developed a 3D-QSAR model for a series of Substance P antagonists. acs.org The model was based on a receptor-bound conformation hypothesis where two essential aromatic groups adopted a perpendicular or edge-on arrangement. acs.org This CoMFA model yielded a high conventional r² of 0.93 and a cross-validated r² of 0.70, indicating good predictive ability. acs.org The resulting contour maps from the CoMFA analysis provided a visual representation of the regions where steric bulk is favored or disfavored for optimal binding. acs.org These maps serve as a guide for designing new antagonists with improved potency.

3D-QSAR studies have demonstrated that variations in the binding affinity of antagonists are often dominated by steric interactions rather than electrostatic interactions within the binding site. nih.gov The contour maps generated from these analyses reflect the "message-address" concept of ligand-receptor interactions and can be used to predict structural modifications that would enhance selectivity for the NK1R over other receptor subtypes. nih.gov

Strategies for Enhancing Antagonist Potency and Brain Penetration

A significant challenge in the development of NK1R antagonists for central nervous system (CNS) disorders is achieving sufficient brain penetration. Many promising compounds fail in clinical trials due to their inability to effectively cross the blood-brain barrier (BBB). Therefore, medicinal chemistry efforts have focused on strategies to enhance both the potency and the CNS permeability of these antagonists.

Strategies to enhance potency often involve:

Scaffold Optimization: Modifying the central core of the antagonist can lead to improved affinity. For example, the modification of the piperidine ring of CP-99,994 led to the development of aprepitant (B1667566). nih.gov

Substituent Modification: The addition and modification of substituents on the aromatic rings can fine-tune the interactions with the receptor. For instance, the introduction of trifluoromethyl groups has been shown to be beneficial for antagonist activity. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by using a benzazepine or indoloazepine core, can lock the antagonist in a bioactive conformation, leading to higher potency. nih.gov

Strategies to enhance brain penetration include:

Increasing Lipophilicity: While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can lead to other problems. A balance must be struck.

Reducing Polar Surface Area: Minimizing the number of polar groups can improve BBB permeability.

Modulating Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can enhance brain penetration.

Prodrug Approach: The development of a prodrug, such as fosaprepitant (B1673561) (a prodrug of aprepitant), can improve solubility and facilitate administration, which can indirectly impact brain availability. nih.gov

Several NK1R antagonists, including SR140333 and CP-96345, have demonstrated the ability to cross the BBB and have shown efficacy in animal models of CNS disorders. nih.gov The successful development of orally active, brain-penetrant antagonists remains a key objective in this field.

Impact of Amino Acid Substitutions on Antagonist Activity and Selectivity

Site-directed mutagenesis studies have been invaluable in identifying the specific amino acid residues within the NK1R that are crucial for antagonist binding. These studies have revealed that different classes of non-peptide antagonists may interact with distinct, yet overlapping, sets of residues within a common binding pocket.

Key amino acid residues involved in antagonist binding include:

His197 and His265: The significance of His265 has been confirmed in the binding of antagonists containing a 3,5-bis-trifluoromethylphenyl group. wikipedia.org However, replacing His265 with alanine (B10760859) did not affect the binding of CP-96345, suggesting that other interactions are also important. wikipedia.org His197 has also been identified as a key residue for the binding of non-peptide antagonists. mdpi.com

Gln165: This residue is another important interaction point for non-peptide NK1R antagonists. mdpi.com

Other Important Residues: Several other residues, including Ser169, Glu193, Lys194, Phe264, Phe267, Pro271, and Tyr272, are thought to be involved in the binding of non-peptide antagonists. wikipedia.org

For peptide-based antagonists, the substitution of L-amino acids with D-amino acids can have a profound impact on activity. It has been reported that replacing an L-amino acid with a D-amino acid in a substance P analog can convert it from an agonist to an antagonist. nih.gov For example, the SP analog [Tyr⁶, D-Phe⁷, D-His⁹]SP(6-11) (Sendide) is an antagonist. nih.gov

The species-specificity of some NK1R antagonists can also be explained by differences in the amino acid sequences of the receptor across different species. These structural differences, particularly in the transmembrane segments, can account for variations in the binding affinities of antagonists for the human NK1R compared to the rat NK1R, for instance. nih.gov

Preclinical Pharmacological Characterization of Substance P Receptor Antagonists

In Vitro Pharmacological Studies

In vitro studies have been fundamental in characterizing the binding affinity, functional activity, and cellular effects of SP receptor antagonists.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are a cornerstone in the initial characterization of SP receptor antagonists, providing critical data on their affinity for the NK1 receptor. These assays typically utilize radiolabeled ligands to quantify the displacement by the antagonist being tested.

For instance, studies using transfected Chinese hamster ovary (CHO) cells expressing the rat NK1 receptor have been instrumental. In one such study, the non-peptide antagonist RP 67580 was shown to displace the specific binding of [3H]substance P. nih.gov Scatchard analysis in this system revealed a dissociation constant (KD) of 0.33 ± 0.13 nM for [3H]substance P, with a maximum binding capacity (Bmax) of 5.83 ± 1.16 pmol/mg of protein. nih.gov When [3H]RP 67580 was used as the ligand, it exhibited a high affinity with a KD value of 1.22 ± 0.27 nM. nih.gov Similarly, the tracer [18F]SPA-RQ was selected for positron emission tomography (PET) studies due to its high affinity for the NK1 receptor, among other favorable characteristics. nih.gov

The affinity of antagonists can vary across species, a factor that has complicated preclinical to clinical translation. acnp.org However, compounds like CP-96,345 and RP-67,580 have been identified as selective NK1 receptor antagonists. nih.gov

Table 1: Affinity of Selected Substance P Receptor Antagonists

| Compound | Receptor | Cell/Tissue Type | Assay Type | Affinity (KD/IC50) |

| [3H]Substance P | Rat NK1 | Transfected CHO cells | Scatchard Analysis | 0.33 ± 0.13 nM (KD) |

| [3H]RP 67580 | Rat NK1 | Transfected CHO cells | Scatchard Analysis | 1.22 ± 0.27 nM (KD) |

| L-760735 | Human/Rodent | Various | Radioligand Binding | >3 µM (IC50 for 5-HT receptors/transporter) |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Functional Assays (e.g., Calcium Mobilization, Enzyme Activity)

Functional assays are employed to determine whether a ligand acts as an antagonist, agonist, or has other effects on receptor signaling. These assays often measure downstream second messenger signaling pathways activated by receptor stimulation.

A common functional assay for NK1 receptor activation is the measurement of intracellular calcium mobilization. In CHO-K1 cells stably expressing the NK1 receptor, substance P induces a concentration-dependent increase in intracellular calcium. genscript.com The EC50 of substance P in this system was reported to be 67 nM. genscript.com Antagonists are evaluated by their ability to block this SP-induced calcium influx. For example, in human U373MG glioma cells, antagonists like aprepitant (B1667566), CP-99994, and ZD6021 were tested for their ability to inhibit SP-induced calcium mobilization. researchgate.net

Another key functional outcome of NK1 receptor activation is the hydrolysis of phosphoinositides. In transfected CHO cells expressing the rat NK1 receptor, substance P stimulates phosphoinositide hydrolysis in a time- and concentration-dependent manner. nih.gov The antagonist RP 67580 was shown to inhibit this SP-mediated increase in inositol (B14025) phosphates without affecting the maximal response, confirming its antagonist properties. nih.gov

Furthermore, SP can influence enzyme activity. For instance, in murine microglia, SP can synergistically augment Borrelia burgdorferi-induced expression of cyclooxygenase-2 (COX-2). nih.gov In glioblastoma multiforme (GBM) cells, SP has been shown to reduce both the expression and enzymatic activity of proteins in the thioredoxin system, an effect that is reversed by the NK1R antagonist aprepitant. nih.gov

Studies in Cultured Cell Lines (e.g., CHO, human astroglioma, breast carcinoma, glioma, neuroblastoma)

The effects of SP receptor antagonists have been investigated in a variety of cultured cell lines to understand their potential therapeutic applications, particularly in oncology.

CHO Cells: As mentioned, Chinese hamster ovary (CHO) cells are frequently used to express specific receptors for binding and functional studies due to their lack of endogenous NK1 receptors. nih.govgenscript.com

Human Astroglioma/Glioma: The SP/NK1 receptor system is implicated in the progression of gliomas. genscript.commdpi.com Radioligand binding studies have confirmed the presence of NK1 receptors on human glioma cell lines such as SNB-19, DBTRG-05 MG, and U373 MG. nih.gov In these NK1R-positive cell lines, SP can induce DNA synthesis and enhance proliferation, effects that are blocked by the specific NK1R antagonist MEN 11467. nih.gov Similarly, the antagonist L-733,060 has been shown to inhibit the growth of the GAMG glioma cell line. nih.gov In U373 MG human astrocytoma cells, SP and septide-induced interleukin-6 release is susceptible to different NK1 receptor antagonists. termedia.pl

Breast Carcinoma: The NK1 receptor is overexpressed in triple-negative breast cancer (TNBC) cells. mdpi.com The SP receptor antagonist aprepitant has been shown to increase the loss of viability and apoptosis in TNBC cell lines (Sum 185 and Sum 159) when used in combination with cisplatin (B142131). mdpi.comnih.gov Furthermore, NK1R and NK2R antagonists have demonstrated the ability to inhibit cell growth and induce cell death in metastatic breast cancer cells. nih.gov

Neuroblastoma: The NK1 receptor has been identified as a promising target in neuroblastoma. nih.gov Studies have shown that SP acts as a mitogen in the SKN-BE(2) neuroblastoma cell line, and the NK1 receptor antagonist L-733,060 inhibits the growth of these cells. nih.gov The antagonist aprepitant has also been shown to reduce cell viability and induce apoptosis in neuroblastoma cell lines. nih.gov

In Vivo Pharmacological Characterization in Animal Models

In vivo studies in animal models are essential for evaluating the physiological and behavioral effects of SP receptor antagonists and for predicting their potential clinical efficacy.

Rodent Models (e.g., mice, rats, guinea pigs, gerbils, hamsters)

A variety of rodent models have been utilized to characterize the in vivo pharmacology of SP receptor antagonists.

Mice and Rats: These models are commonly used to assess the role of the SP/NK1R system in various physiological and pathological processes. For instance, in rats, the NK1R antagonist L822429 has been shown to decrease alcohol self-administration. nih.gov In a rat model of Parkinson's disease, an NK1 receptor antagonist was found to be neuroprotective. plos.org Studies in rats have also demonstrated that the antagonist SR140333 can influence morphological and motor changes in experimental colitis. capes.gov.br In mice, genetic deletion of the NK1 receptor has been used to study its role in anxiety and depression. nih.govcambridge.org

Guinea Pigs and Gerbils: These species are often preferred for preclinical testing of NK1 receptor antagonists because their NK1 receptor pharmacology shares a higher homology with humans compared to other rodents. researchgate.net In guinea pigs, NK1 receptor antagonists like CP-96,345 have been shown to be highly active in counteracting the effects of SP. nih.gov The guinea pig urinary bladder is even proposed as a bioassay for the NK1A receptor subtype. nih.gov In gerbils, the NK1 receptor antagonist L-760735 has been shown to inhibit conditioned fear responses. researchgate.netnih.gov

Table 2: In Vivo Effects of Substance P Receptor Antagonists in Rodent Models

| Compound | Animal Model | Effect Observed |

| CP-96,345 | Guinea Pig | Counteracted hypotensive and contractile effects of SP. nih.gov |

| RP-67,580 | Rat | Counteracted hypotensive and contractile effects of SP. nih.gov |

| L-760735 | Gerbil | Inhibited conditioned fear. researchgate.netnih.gov |

| L822429 | Rat | Decreased alcohol self-administration. nih.gov |

| SR140333 | Rat | Influenced changes in experimental colitis. capes.gov.br |

| Aprepitant | Mouse | Reduced tumor burden in osteosarcoma xenografts. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Non-Rodent Models (e.g., rhesus macaques, dogs)

Non-rodent models, particularly non-human primates, play a crucial role in the later stages of preclinical development, providing data that is often more translatable to humans.

Rhesus Macaques: Studies in rhesus macaques have been important for understanding the role of the SP/NK1R system in more complex behaviors and for validating imaging probes. For example, PET imaging studies using [18F]SPA-RQ in rhesus monkeys confirmed the tracer's suitability for in vivo NK1 receptor occupancy studies before its use in humans. nih.gov Additionally, research on Borrelia burgdorferi infection in cultured rhesus macaque dorsal root ganglion neurons has suggested a role for SP in the pathophysiology of Lyme neuroborreliosis. nih.gov

Dogs: While less common in the provided context, dogs have been used in some preclinical studies. The specific contributions of dog models to the pharmacological characterization of SP receptor antagonists are not detailed in the available search results.

Assessment of Central versus Peripheral Mechanisms of Action in Animal Models

Distinguishing between the central and peripheral effects of Substance P (SP) receptor antagonists is a critical aspect of their preclinical pharmacological characterization. Given that neurokinin-1 (NK-1) receptors, the primary targets of these antagonists, are distributed throughout both the central nervous system (CNS) and peripheral tissues, researchers employ various animal models and experimental designs to elucidate the specific sites of action responsible for a compound's therapeutic effects. nih.govresearchgate.net

One common approach involves comparing the efficacy of antagonists that can cross the blood-brain barrier (BBB) with those that are peripherally restricted. For instance, studies in traumatic brain injury (TBI) models have utilized both cell-permeable and non-permeable NK-1 receptor antagonists. mdpi.com The finding that cell-permeable antagonists are effective even when administered long after the initial injury, a point when the BBB is less compromised, suggests a central mechanism of action. mdpi.com Conversely, the efficacy of non-membrane-permeable antagonists is often limited to the early post-injury phase when the BBB is more permeable, indicating a peripheral or a combined central and peripheral effect. mdpi.com

Animal models of pain also provide a valuable platform for dissecting central versus peripheral mechanisms. In models of neuropathic and inflammatory orofacial pain, the release of SP from the peripheral terminals of trigeminal neurons contributes to neurogenic inflammation, while its release in the trigeminal nucleus caudalis (TNC) is involved in central pain transmission. researchgate.net By administering NK-1 receptor antagonists locally versus systemically, or by using compounds with different BBB penetration capabilities, researchers can infer the relative contributions of peripheral and central NK-1 receptor blockade to the observed analgesic effects. However, it is important to note that species differences in the distribution and expression of NK-1 receptors, particularly at supraspinal sites, can complicate the translation of these findings from animal models to humans. nih.gov

Furthermore, behavioral pharmacology models can offer insights into the central effects of SP receptor antagonists. For example, the gerbil foot-tapping model, induced by NK-1 receptor agonists, is used to assess the central activity of antagonists. capes.gov.br The ability of an antagonist to inhibit this centrally mediated behavior provides evidence of its CNS penetration and target engagement.

The table below summarizes various approaches used to differentiate central and peripheral mechanisms of action of Substance P receptor antagonists in preclinical studies.

| Methodology | Description | Inference | Example Application |

| Blood-Brain Barrier Permeability Comparison | The efficacy of BBB-permeable antagonists is compared with non-permeable antagonists. | Greater efficacy of permeable antagonists suggests a central mechanism of action. | Traumatic Brain Injury (TBI) models. mdpi.com |

| Route of Administration Comparison | The effects of local versus systemic administration of an antagonist are compared. | Efficacy following local administration points to a peripheral site of action. | Orofacial pain models. researchgate.net |

| Behavioral Models | The ability of an antagonist to block behaviors known to be mediated by central NK-1 receptors is assessed. | Inhibition of centrally-mediated behaviors indicates CNS activity. | Gerbil foot-tapping model. capes.gov.br |

| Ex Vivo Receptor Occupancy | The binding of an antagonist to NK-1 receptors in brain tissue is measured after administration. | High receptor occupancy in the brain confirms central target engagement. | Studies correlating receptor occupancy with behavioral effects. capes.gov.br |

Evaluation of Antagonist Duration of Action in Preclinical Models

Determining the duration of action of a Substance P receptor antagonist is essential for establishing its potential therapeutic utility and dosing regimen. Preclinical models provide the initial data on how long a single administration of an antagonist can effectively block NK-1 receptors and produce a pharmacological effect.

A key method for evaluating the duration of action is through ex vivo receptor occupancy studies. In these experiments, animals are administered the antagonist, and at various time points post-administration, brain and peripheral tissues are collected to measure the percentage of NK-1 receptors that remain occupied by the drug. For example, a human Positron Emission Tomography (PET) study with netupitant, which crosses the blood-brain barrier, demonstrated a high and prolonged occupancy of brain NK-1 receptors. tga.gov.autga.gov.au This direct measurement of target engagement over time provides a clear indication of the antagonist's duration of action at the receptor level.

In addition to receptor occupancy, the duration of the pharmacological effect is assessed using various behavioral and physiological models. For instance, in models of emesis, the antiemetic effect of an NK-1 receptor antagonist can be evaluated at different time points after drug administration. The time course of protection against a chemotherapeutic agent-induced emesis provides a functional measure of the antagonist's duration of action.

Preclinical pharmacokinetic studies, which measure the absorption, distribution, metabolism, and elimination of the antagonist, are also crucial. The biological half-life of a compound, which is the time it takes for the plasma concentration of the drug to be reduced by half, is a key parameter. nih.gov It is generally understood that it takes approximately 4 to 5 half-lives for a drug to be mostly eliminated from the body. nih.gov For example, the half-life of aprepitant is reported to be in the range of 9 to 13 hours, suggesting a prolonged duration of action. nih.gov

The table below presents data on the duration of action for selected Substance P receptor antagonists from preclinical and clinical studies.

| Antagonist | Model/Method | Key Findings | Reference |

| Aprepitant | Pharmacokinetics | Biological half-life of 9-13 hours. | nih.gov |

| Netupitant | Human PET Study | High NK-1 receptor occupancy in the striatum at 96 hours post-administration (76.0%). | tga.gov.autga.gov.au |

| NK-1 Antagonists (General) | Preclinical Pain Studies | Analgesic effect observed at 2 and 24 hours post-administration in postoperative pain models. | nih.gov |

| L-732,138 | Traumatic Brain Injury Model | Efficacious when administered up to 12 hours post-injury (cell-permeable form). | mdpi.com |

It is important to note that while preclinical models provide valuable initial data, the ultimate duration of action in humans must be confirmed through clinical trials. nih.gov Factors such as species differences in metabolism and receptor pharmacology can influence the translation of preclinical findings. nih.govnih.gov

Research on the Therapeutic Potential of Substance P Receptor Antagonists in Preclinical Disease Models

Research in Oncology Models

The involvement of the substance P (SP)/neurokinin-1 receptor (NK-1R) system in the progression of cancer is a significant area of preclinical research. mdpi.comnih.gov When activated by its ligand, substance P, the NK-1R promotes tumor cell proliferation, migration, angiogenesis, and helps cancer cells evade apoptosis (programmed cell death). mdpi.com A key finding is that tumor cells often overexpress the NK-1R compared to normal cells, making this receptor a promising target for specific anticancer strategies. mdpi.comnih.gov Consequently, NK-1R antagonists are being investigated as a potential new class of anticancer drugs. nih.gov

Antitumor Effects (Antiproliferative, Anti-Survival, Antiangiogenic, Antimetastatic Activities)

Substance P receptor antagonists have demonstrated a broad spectrum of antitumor activities in preclinical studies. nih.gov Their primary mechanism involves blocking the various cancer-promoting effects of the SP/NK-1R system. mdpi.com

Antiproliferative and Anti-Survival Effects: NK-1R antagonists effectively inhibit the growth of tumor cells in a dose-dependent manner. nih.govnih.gov By blocking the NK-1 receptor, these antagonists prevent SP from stimulating mitogenesis (cell proliferation). nih.gov Crucially, this blockade induces the death of tumor cells through apoptosis. nih.govnih.gov The induction of apoptosis is a key strategy for cancer treatment, and NK-1R antagonists have been shown to activate the apoptotic machinery in cancer cells. nih.govnih.gov

Antiangiogenic Effects: Angiogenesis, the formation of new blood vessels, is essential for solid tumors to grow. nih.gov Substance P itself has angiogenic properties. termedia.pl Preclinical studies show that NK-1R antagonists inhibit angiogenesis, thereby cutting off the supply of nutrients and oxygen that rapidly multiplying cancer cells require. mdpi.comnih.govnih.gov

Antimetastatic Activities: The migration of tumor cells is a critical step in invasion and metastasis. nih.govnih.gov Substance P promotes this migration. nih.gov NK-1R antagonists have been shown to block the migratory activity of cancer cells, which suggests they could prevent local invasion and the formation of distant metastases. nih.govnih.gov For instance, certain antagonists inhibit the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor-C (VEGF-C), both of which are linked to invasion and metastasis. nih.gov

Studies in Various Human Cancer Cell Lines (e.g., Glioma, Breast Carcinoma, Neuroblastoma, Retinoblastoma, Osteosarcoma, Pancreatic Adenocarcinoma, Lung Carcinoma)

The antitumor action of Substance P receptor antagonists has been documented across a wide array of human cancer cell lines, highlighting their broad-spectrum potential. mdpi.comnih.gov The overexpression of the NK-1 receptor in these diverse tumor types provides a common therapeutic target. nih.gov

Studies have demonstrated the efficacy of NK-1R antagonists in cell lines including:

Breast Carcinoma nih.govbiorxiv.orgbiorxiv.org

Retinoblastoma mdpi.comnih.gov

Pancreatic Adenocarcinoma nih.govjcyl.es

Lung Carcinoma nih.govtermedia.pl

Larynx Carcinoma nih.gov

Gastric and Colon Carcinoma nih.gov

Hepatoblastoma mdpi.com

For example, the tryptophan-based antagonist L-732,138 has shown antitumor action against glioma, neuroblastoma, and larynx carcinoma cell lines, as well as pancreatic cancer and melanoma cell lines. nih.govnih.gov Similarly, antagonists like L-733,060 and aprepitant (B1667566) have demonstrated activity against hepatoblastoma and glioma cell lines. nih.gov In breast cancer models, the antagonist aprepitant was found to suppress metastasis. biorxiv.org

| Antagonist | Cancer Cell Line/Model | Observed Preclinical Effects | Reference |

|---|---|---|---|

| L-733,060 | Glioma, Neuroblastoma, Pancreatic Cancer | Inhibits cell proliferation, induces apoptosis. | nih.govjcyl.es |

| Aprepitant | Breast Cancer, Hepatoblastoma, Glioma | Suppresses metastasis, induces apoptosis, increases chemosensitivity. | mdpi.comnih.govbiorxiv.org |

| L-732,138 | Melanoma, Glioma, Neuroblastoma, Pancreatic Cancer | Inhibits cell growth in a concentration-dependent manner, induces apoptosis. | nih.govnih.gov |

| CP-99,994 | General (used as a basis for other antagonists) | Inhibits tumor growth in nude mice models with glioma xenografts. | termedia.pl |

| MEN 11467 | Glioma | Blocked SP-induced cell proliferation and cytokine secretion. | nih.gov |

Mechanisms of Action in Cancer Pathogenesis (e.g., Inhibition of Mitogenesis, Apoptosis Induction)

The anticancer effects of Substance P receptor antagonists are rooted in their ability to interfere with specific cellular pathways that drive tumor growth and survival. nih.govnih.gov

Inhibition of Mitogenesis: Substance P is a mitogenic agent, meaning it stimulates cell division in both normal and tumor cells. nih.gov It achieves this by binding to the overexpressed NK-1 receptors on cancer cells. nih.gov NK-1R antagonists directly block this interaction, thereby inhibiting the SP-induced mitogenic stimulation of tumor cells and halting their proliferation. nih.govnih.gov Studies show this inhibition is concentration-dependent. nih.gov The binding of SP to the NK-1R can trigger the Ras/Raf/Erk signal pathway, which is involved in cell proliferation; inhibition of this pathway can prevent NFκB activation. termedia.pl

Apoptosis Induction: Beyond simply stopping growth, NK-1R antagonists actively induce cell death in tumors via apoptosis. nih.govnih.gov After binding to the NK-1 receptors on tumor cells, these antagonists activate the cellular machinery responsible for programmed cell death. nih.gov For instance, studies in glioma and hepatoblastoma cell lines have shown that antagonists like L-733,060 and aprepitant lead to an increase in apoptotic DNA features and the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade. nih.gov The absence of the SP-mediated survival signal, following the use of an NK-1R antagonist, is a crucial factor in triggering this apoptotic death. nih.gov

Potential for Reversing Chemoresistance in Preclinical Settings

A significant challenge in cancer treatment is the development of resistance to chemotherapy. mdpi.com Preclinical evidence suggests that Substance P receptor antagonists could play a role in overcoming this resistance. mdpi.comnih.gov

The SP/NK-1R system has been implicated in mediating cancer chemoresistance through various signaling pathways, including Notch 1, Raf/MEK/ERK, and PI3K/Akt/mTOR. mdpi.com By blocking the NK-1R, antagonists can interfere with these resistance mechanisms.

When used in combination with traditional chemotherapy agents, NK-1R antagonists can exert a synergistic effect. nih.gov This combined therapy has been shown to promote the chemosensitization of cancer cells. nih.gov For example, combining the antagonist aprepitant with doxorubicin (B1662922) enhanced the chemosensitization of cancer cells. nih.gov Another study highlighted that an NK-1R antagonist could increase the efficacy of cisplatin (B142131) in triple-negative breast cancer cells while also protecting neuronal cells from the drug's toxicity. nih.gov This suggests that NK-1R antagonists could not only make tumors more susceptible to treatment but also potentially reduce the severe side effects associated with cytostatics. nih.gov

Research in Inflammatory and Immune System Disorders

The substance P/NK-1R system is a key player in the interplay between the nervous and immune systems, with a significant role in inflammation. nih.govjneurology.com Substance P itself is a potent pro-inflammatory mediator. It is released by nerves and various inflammatory cells, such as macrophages, lymphocytes, and eosinophils, triggering the release of other inflammatory substances like histamine (B1213489) and prostaglandins. researchgate.net Elevated levels of SP and dysregulated NK-1R expression are often associated with inflammatory conditions. researchgate.net

General Anti-inflammatory Properties

Substance P receptor antagonists are being explored as an alternative to classic anti-inflammatory drugs due to their targeted mechanism of action. nih.govjneurology.com They offer the potential to address chronic inflammation without impairing acute immune responses. nih.govjneurology.com

Preclinical studies have demonstrated several anti-inflammatory effects:

Reduction of Pro-inflammatory Cytokines: In a model using human peripheral blood mononuclear cells, the NK-1R antagonist CP-96,345 suppressed the SP-induced upregulation of the pro-inflammatory cytokines IL-12 and IL-23. nih.gov In combined analyses of clinical studies, aprepitant treatment was associated with a significant reduction in plasma levels of pro-inflammatory cytokines, including IL-6 and TNFα. nih.gov

Decreased Adhesion Molecule Expression: In an experimental autoimmune encephalomyelitis (EAE) model, treatment with an NK-1R antagonist led to a decrease in the expression of adhesion molecules in the central nervous system endothelia. nih.govjneurology.com This is significant as adhesion molecules are crucial for the migration of inflammatory cells into tissues.

Inhibition of Inflammatory Cell Infiltration: By modulating vascular permeability and the expression of adhesion molecules, NK-1R antagonists can reduce the extravasation of leukocytes (like neutrophils) into tissues, a key component of the inflammatory response. jneurology.com

Suppression of Neurogenic Inflammation: Substance P is a key mediator of neurogenic inflammation, where nerve activation leads to inflammatory changes. nih.gov NK-1R antagonists can block these effects. nih.gov For instance, in a study on chronic inflammation, aprepitant demonstrated a significant ability to prevent the formation of granuloma tissue. researchgate.net

| Antagonist | Preclinical Model/System | Key Anti-inflammatory Finding | Reference |

|---|---|---|---|

| Aprepitant | Human studies (combined analysis) | Associated with decreased plasma levels of pro-inflammatory cytokines IL-6 and TNFα. | nih.gov |

| Aprepitant | Chronic inflammation model (cotton pellet granuloma) | Significantly prevented granuloma formation. | researchgate.net |

| CP-96,345 | Human peripheral blood mononuclear cells (PBMCs) | Suppressed SP-induced upregulation of IL-12 and IL-23. | nih.gov |

| CP-96,345 | Experimental Autoimmune Encephalomyelitis (EAE) model | Marked suppression of clinical and histological signs of EAE; decreased adhesion molecule expression. | jneurology.com |

Modulation of Cytokine Production (e.g., IL-1β, IL-6, TNF-alpha)

Substance P (SP) and its receptor, the neurokinin-1 receptor (NK-1R), are significantly involved in modulating the production of key inflammatory cytokines. Preclinical studies have demonstrated that antagonizing the SP/NK-1R pathway can effectively reduce the expression of pro-inflammatory cytokines in various disease models.

In a monosodium iodoacetate-induced osteoarthritis model in rats, the early intra-articular administration of the NK-1R antagonist GR 82334 suppressed the expression of pro-inflammatory factors including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the knee joints. researchgate.net Similarly, in research on rheumatoid arthritis, the NK-1R antagonist aprepitant was found to decrease the release of inflammatory factors from fibroblast-like synoviocytes. nih.gov

The therapeutic effect of SP inhibition on cytokine modulation has also been observed in tendinopathy models. In vitro, a substance P inhibitor (SPI) significantly lowered the mRNA levels of cyclooxygenase-2 (COX-2) and IL-6 in inflamed tenocytes. nih.gov In vivo, the SPI-treated group in a rat model of tendinopathy showed decreased expression of IL-6. nih.gov

In respiratory disorder models, SP has been shown to aggravate inflammation by increasing cytokine levels. In human bronchial epithelial cells and asthmatic mice, SP elevated levels of IL-1β and IL-18, promoting pyroptotic cell death; this effect was reversed by the NK-1R inhibitor L732138. nih.gov Furthermore, in a mouse model combining obesity and asthma, treatment with a selective NK-1R antagonist resulted in lower serum IL-6 levels. researchgate.netnih.gov The role of SP in inducing inflammatory cytokines like IL-6, IL-1β, and IL-8 has also been documented in vitro. news-medical.net

Research into inflammatory bowel disease (IBD) has revealed complex interactions. In preadipocytes isolated from ulcerative colitis patients, SP treatment paradoxically inhibited the release of IL-6 while inducing other inflammatory mediators. nih.gov Conversely, some studies suggest a protective role for SP, noting it can ameliorate colitis by suppressing the inflammatory response. ijbs.com This dual role indicates that the context of the inflammatory environment is critical. In models of central nervous system infections, NK-1R antagonists have been shown to reduce inflammatory cytokine elevations while attenuating the decrease in the anti-inflammatory cytokine IL-10. jneurology.com

Table 1: Effects of Substance P Receptor Antagonists on Cytokine Production in Preclinical Models

| Compound/Antagonist | Model | Key Cytokine Findings | Reference |

|---|---|---|---|

| GR 82334 | Osteoarthritis (Rat) | Suppressed expression of TNF-α, IL-1β, and IL-6 in knee joints. | researchgate.net |

| Aprepitant | Rheumatoid Arthritis (in vitro) | Decreased release of inflammatory factors from fibroblast-like synoviocytes. | nih.gov |

| Substance P Inhibitor (SPI) | Tendinopathy (Rat, in vitro) | Decreased mRNA levels of IL-6 and COX-2; decreased IL-6 expression in vivo. | nih.gov |

| L732138 | Asthma (Mouse, in vitro) | Reversed SP-induced upregulation of IL-1β and IL-18. | nih.gov |

| Selective NK-1R Antagonist | Obesity-Asthma (Mouse) | Lowered serum IL-6 levels. | researchgate.netnih.gov |

| L703,606 | Bacterial CNS Infection (Mouse) | Inhibited elevations in inflammatory cytokines and attenuated decreases in IL-10. | jneurology.com |

Effects on Mast Cell Degranulation

The interaction between Substance P and mast cells is a critical component of neurogenic inflammation. SP is a potent activator of mast cells, triggering their degranulation and the release of inflammatory mediators. nih.gov However, research indicates that this activation is complex and not solely mediated by the NK-1 receptor.

A significant body of evidence points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary receptor on human mast cells for SP-induced degranulation. nih.govresearchgate.net Studies using the human mast cell line LAD2 have shown that SP and its metabolites trigger calcium mobilization and degranulation. nih.gov In these cells, the potent and selective NK-1R antagonist GR205171 did not inhibit SP-induced activation, suggesting the response is independent of the NK-1R. nih.gov Similarly, another NK-1R antagonist, vofopitant, had no effect on SP-mediated degranulation in LAD2 cells. researchgate.net

Despite the primary role of MRGPRX2, some NK-1R antagonists have been shown to inhibit mast cell degranulation. In a rat fracture model of complex regional pain syndrome, the NK-1R antagonist LY303870 effectively blocked the increase in mast cell degranulation. nih.gov This was also observed when mast cell degranulation was induced by electrical stimulation of the sciatic nerve. nih.gov One explanation for this discrepancy is that some NK-1R antagonists may possess off-target activity on MRGPRX2 or its rodent orthologs. For example, a tripeptide NK-1R antagonist was found to have dual activity, acting on both the mouse receptor MrgprB2 and the human MRGPRX2, thereby inhibiting degranulation induced by SP and other secretagogues. jci.org

Therefore, while SP is a key trigger for mast cell degranulation, the effect of a "Substance P Receptor Antagonist" depends on its specificity. Pure NK-1R antagonists appear to be ineffective at blocking this pathway on human mast cells, whereas compounds with broader activity or specific antagonism towards MRGPRX2 are effective. researchgate.netjci.org

Research in Respiratory Disorders (e.g., Asthma, Bronchoconstriction, COVID-19 related inflammation)

The SP/NK-1R signaling pathway is implicated in the pathophysiology of several respiratory disorders, primarily through its role in neurogenic inflammation, bronchoconstriction, and inflammatory cell responses.

Asthma: In preclinical models of asthma, NK-1R antagonists have demonstrated significant therapeutic potential. In a mouse model combining diet-induced obesity and asthma, treatment with a selective NK-1R antagonist led to a reduction in peribronchial inflammation. researchgate.netnih.gov Further research has shown that SP contributes to the progression of asthma by inducing pyroptotic cell death and inflammation in bronchial epithelial cells. nih.gov These effects, which are dependent on the PI3K/AKT/NF-κB pathway, were reversed by the selective NK-1R inhibitor L732138. nih.gov A systematic review of clinical trials also suggests that NK receptor antagonists have the potential to decrease airway hyperresponsiveness and improve lung function in patients with asthma. researchgate.net

Bronchoconstriction: Substance P is involved in non-cholinergic bronchoconstriction. In studies using guinea-pig isolated hilus bronchi, SP analogue antagonists were shown to counteract the bronchoconstriction induced by electrical field stimulation that was not inhibited by atropine. nih.gov These antagonists shifted the concentration-response curves to exogenously added tachykinins, indicating a competitive blockade of the receptor. nih.gov

COVID-19 Related Inflammation: The cytokine storm is a major cause of severity and mortality in COVID-19, and SP is believed to be a potential initiator of this hyper-inflammatory state. als-journal.commedrxiv.orgnews-medical.net By binding to the NK-1R, SP can trigger the release of numerous inflammatory mediators. medrxiv.org Consequently, blocking this receptor has been investigated as a therapeutic strategy. Clinical research involving hospitalized COVID-19 patients suggests that the NK-1R antagonist aprepitant, when administered with the corticosteroid dexamethasone, may lead to improved clinical outcomes and a reduction in inflammatory markers like C-reactive protein. als-journal.comals-journal.com SP has also been implicated in the pathology of post-COVID-19 conditions, particularly pulmonary dysfunction, suggesting that NK-1R antagonism could be a therapeutic avenue for these long-term symptoms. news-medical.net

Research in Gastrointestinal Inflammation (e.g., Inflammatory Bowel Disease)

The role of Substance P and its NK-1 receptor in gastrointestinal inflammation, particularly Inflammatory Bowel Disease (IBD), is multifaceted, with evidence suggesting it can act as both a pro-inflammatory mediator and a participant in mucosal healing. grantome.com

Several preclinical studies highlight the pro-inflammatory role of the SP/NK-1R pathway. In a mouse model where IBD-like lesions are induced by Cryptosporidium parvum infection, the administration of the specific NK-1R antagonist LY303870 significantly reduced the severity of the intestinal lesions. nih.gov This effect was not due to an impact on the infection itself, but rather an interruption of the inflammatory cascade. nih.gov Similarly, in IL-10 knockout mice, which develop chronic Th1 colitis, treatment with an NK-1R antagonist led to a near-complete reversal of ongoing intestinal inflammation and ceased the secretion of IFN-γ by lamina propria T cells. aai.org Further supporting this, SP has been shown to induce the release of inflammation-associated cytokines from mesenteric preadipocytes isolated from IBD patients. nih.gov

Conversely, other studies indicate a protective or reparative function for SP. Research in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model found that administration of exogenous SP actually ameliorated clinical symptoms, improved intestinal barrier function, and reduced the inflammatory response. ijbs.com This study suggested that SP's protective effects were mediated through the suppression of inflammation and ferroptosis via the cGAS-STING signaling pathway. ijbs.com This aligns with the concept of a dual role, where SP may be pro-inflammatory in the acute phase of colitis but promotes mucosal healing and repair during the resolution phase. grantome.com This complexity suggests that the timing and context of NK-1R antagonism may be critical for therapeutic efficacy in IBD.

Musculoskeletal Disorders (e.g., Rheumatoid Arthritis, Tendinopathy, Osteoarthritis)

Substance P receptor antagonists are being investigated as promising therapeutic agents for a range of musculoskeletal disorders due to the integral role of the SP/NK-1R pathway in neurogenic inflammation and pain signaling within joints and tendons. nih.gov

Rheumatoid Arthritis (RA): In RA, an autoimmune disease characterized by chronic joint inflammation, blocking the NK-1R is considered a novel therapeutic option. nih.gov The NK-1R is significantly upregulated in fibroblast-like synoviocytes from RA patients compared to healthy controls. nih.gov In vitro studies have shown that treatment with the NK-1R antagonist aprepitant can decrease the release of inflammatory factors in these cells. nih.gov However, the role of SP in RA is complex, as some animal studies have shown that SP treatment itself can have anti-inflammatory effects, such as reducing the degradation of joint cartilage and decreasing levels of TNF-α. nih.gov This suggests the SP/NK-1R pathway acts as an immune modulator rather than a purely pro-inflammatory signal in RA. nih.gov

Tendinopathy: There is growing evidence for the therapeutic application of SP inhibition in tendinopathy. nih.gov In a collagenase-induced rat model of tendinopathy, a Substance P Inhibitor (SPI) was shown to promote tendon healing and restoration. nih.gov The SPI-treated group exhibited improved weight-bearing, a more normal tendon-like gross appearance, and significantly greater tensile strength in biomechanical tests. nih.gov Histologically, the SPI treatment resulted in less collagen matrix breakdown and decreased expression of IL-6 and the NK-1R, indicating a reduction in both inflammation and pathway signaling. nih.gov

Osteoarthritis (OA): In OA, which involves cartilage degradation and chronic pain, the SP/NK-1R signal is implicated in the progression of the disease. researchgate.net In a monosodium iodoacetate-induced rat model of OA, early intervention with the NK-1R antagonist GR 82334 effectively prevented the reduction in paw withdrawal threshold, a measure of chronic pain. researchgate.net This treatment also suppressed the expression of pro-inflammatory factors (like TNF-α and IL-1β) and M1 macrophage activation in the knee joints. researchgate.net These findings suggest that blocking the SP/NK-1R signal during the early inflammatory phase of OA can mitigate the development of chronic pain through neuroimmune interactions. researchgate.net Genetic studies in humans further support this link, showing that variation in the NK-1R gene (TACR1) is associated with pain levels in individuals with knee OA. nih.gov

Table 2: Effects of Substance P Receptor Antagonists in Preclinical Musculoskeletal Models

| Disorder | Compound/Antagonist | Model | Key Findings | Reference |

|---|---|---|---|---|

| Rheumatoid Arthritis | Aprepitant | Fibroblast-like synoviocytes (in vitro) | Decreased the release of inflammatory factors. | nih.gov |

| Tendinopathy | Substance P Inhibitor (SPI) | Collagenase-induced (Rat) | Promoted tendon healing, increased tensile strength, reduced IL-6 and NK-1R expression. | nih.gov |

| Osteoarthritis | GR 82334 | Monosodium iodoacetate-induced (Rat) | Prevented chronic pain development; suppressed pro-inflammatory factors (TNF-α, IL-1β). | researchgate.net |

| Osteoarthritis | RP-67,580 | Arthritis (Rat) | Reduced arthritic pain and swelling of the knee joint. | nih.gov |

Research in Other Preclinical Models

Emesis Pathophysiology and Anti-Emetic Mechanisms in Animal Models

The role of Substance P and its NK-1 receptor in the pathophysiology of emesis (vomiting) is well-established, and NK-1R antagonists represent a potent class of anti-emetic drugs. The mechanism of action is primarily centered in the brain stem, specifically within the emetic center, which includes the nucleus tractus solitarius and the area postrema. nih.govnih.gov These regions contain a high density of NK-1 receptors.

Substance P acts as a key final neurotransmitter in the emetic reflex. Various emetic stimuli, whether originating from the periphery (e.g., gastrointestinal irritation) or centrally (e.g., chemotherapy agents acting on the chemoreceptor trigger zone, or CRTZ), converge on this final common pathway, leading to the induction of emesis. todaysveterinarypractice.comtodaysveterinarypractice.com

Substance P receptor antagonists exert their anti-emetic effects by competitively and selectively blocking the binding of SP to NK-1 receptors in these critical brain stem areas. nih.govareeo.ac.ir This blockade prevents the transmission of the emetic signal, effectively inhibiting the vomiting reflex. nih.gov A unique feature of NK-1R antagonists is their ability to act as broad-spectrum anti-emetics, as they inhibit vomiting mediated through both the humoral (via the CRTZ) and neural (via vagal afferents) pathways. todaysveterinarypractice.comtodaysveterinarypractice.com

Animal models, particularly in canine medicine, have been instrumental in demonstrating this mechanism. The NK-1R antagonist maropitant (B1663616) has been shown to be a highly effective anti-emetic in dogs against a wide array of stimuli, including those associated with pancreatitis, gastritis, and chemotherapy. nih.govsid.irnih.gov Similarly, aprepitant, an antagonist that can cross the blood-brain barrier, is widely recognized for its efficacy against chemotherapy-induced nausea and vomiting in both animal and human studies. nih.govnih.gov

Impact on Metabolic Biomarkers and Obesity Phenotypes in Animal Models

The Substance P (SP)/neurokinin-1 receptor (NK-1R) system is implicated in the regulation of energy balance and metabolic processes. nih.govnih.gov Preclinical studies using animal models of obesity have demonstrated that antagonizing the NK-1R can lead to significant improvements in metabolic biomarkers and a reduction in obesity phenotypes. nih.govnih.gov Substance P itself appears to function as an orexigenic neuropeptide, promoting food intake and weight gain through its interaction with the NK-1R. nih.gov

In a mouse model combining diet-induced obesity and asthma, treatment with a selective NK-1R antagonist resulted in notable metabolic benefits. nih.gov Compared to untreated obese mice, the antagonist-treated group exhibited lower body weight, reduced daily food and energy intake, smaller adipocyte surface area, and improved metabolic markers, including lower serum glucose, insulin (B600854), and resistin. nih.gov

Further research using the specific NK-1R antagonist CJ 012,255 in both diet-induced obese (DIO) and genetically obese (ob/ob) mice reinforced these findings. nih.gov Administration of the antagonist prevented weight gain and fat accumulation in mice on a high-fat diet. nih.gov In already obese mice, the treatment induced weight loss, a reduction in adiposity, and improved insulin sensitivity, partly through the inhibition of food intake. nih.gov Notably, these effects were also observed in leptin-deficient mice, suggesting the mechanism is at least partially independent of the leptin pathway. nih.gov

Genetic studies have provided converging evidence for the role of the NK-1R in obesity. nih.gov Mice genetically deficient in the NK-1R (NK-1R KO) gain significantly less weight when subjected to a high-fat diet compared to their wild-type counterparts. nih.gov These knockout mice also displayed lower circulating levels of leptin and insulin and cleared glucose from the circulation more efficiently after a glucose challenge, indicating enhanced glucose tolerance. nih.gov Investigations into the tachykinin-1 (Tac1) gene, which codes for Substance P, have shown it is negatively regulated by the hunger hormone ghrelin in the hypothalamus. nih.govnih.gov The loss of Tac1 gene expression was found to increase susceptibility to diet-induced obesity in animal models. nih.gov

Table 1: Effects of NK-1R Antagonism on Metabolic Parameters in Animal Models

| Antagonist/Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Selective NK-1R Antagonist | Diet-induced obese Balb/c mice with ovalbumin-induced asthma | Lower weight, reduced food/energy intake, smaller adipocytes, lower serum glucose, insulin, and resistin. | nih.gov |

| CJ 012,255 | Diet-induced obese (DIO) and ob/ob mice | Prevented weight gain, reduced adiposity, improved insulin sensitivity, and decreased food intake. | nih.gov |

| NK-1R Knockout (KO) | NK-1R deficient C57BL/6 mice on a high-fat diet | Gained less weight, had lower circulating insulin and leptin, and showed improved glucose clearance. | nih.gov |

Role in Wound Healing and Angiogenesis Research

Substance P and its primary receptor, the NK-1R, play a significant role in tissue repair processes, including wound healing and angiogenesis (the formation of new blood vessels). mdpi.comnih.govnih.gov While Substance P itself generally promotes these restorative processes, NK-1R antagonists have been investigated for their ability to inhibit excessive or pathological angiogenesis. researchgate.netnih.govnih.gov

Research in ocular diseases has highlighted the anti-angiogenic potential of NK-1R antagonists. researchgate.netarvojournals.orgnih.gov In mouse models of corneal injury, such as alkali burns or suture placement, which induce corneal neovascularization, local administration of NK-1R antagonists was shown to be effective. arvojournals.org The compounds Lanepitant and Befetupitant, both high-affinity NK-1R antagonists, were tested. researchgate.netarvojournals.orgnih.gov Lanepitant, in particular, was found to be safe for the ocular surface and effective in reducing both hemangiogenesis (blood vessel growth) and lymphangiogenesis (lymphatic vessel growth), as well as leukocyte infiltration. researchgate.netarvojournals.orgnih.gov These studies suggest that inhibiting SP signaling via the NK-1R can suppress inflammation-driven neovascularization in the cornea. researchgate.netnih.gov

The mechanism of SP's effect on wound healing involves stimulating key cellular activities. In-vitro studies using fibroblast cultures demonstrated that Substance P promotes cell proliferation and migration. nih.gov The addition of an NK-1R antagonist, Spantide II, significantly inhibited these effects, confirming that SP's pro-healing actions on fibroblasts are mediated primarily through the NK-1R. nih.gov Furthermore, SP was shown to increase the levels of transforming growth factor-beta 1 (TGF-β1), a critical cytokine in wound repair, an effect that was blocked by the NK-1R antagonist. nih.gov

Conversely, enhancing the action of Substance P can promote healing. Studies have shown that co-administering SP with Thiorphan, an inhibitor of the enzyme that degrades SP, synergistically increases the number of blood vessels in skin wounds in animal models, highlighting the pro-angiogenic role of the neuropeptide itself. nih.govelsevierpure.com The anti-angiogenic properties of NK-1R antagonists have also been noted in oncology research, where they have been shown to inhibit tumor-associated neovascularization. mdpi.com

Table 2: Effects of NK-1R Antagonists on Corneal Neovascularization in Mouse Models

| Antagonist | Corneal Injury Model | Key Findings | Reference |

|---|---|---|---|

| Lanepitant | Alkali Burn & Suture | Reduced hemangiogenesis and lymphangiogenesis; decreased leukocyte infiltration and corneal opacity. | researchgate.netarvojournals.orgnih.gov |

| Befetupitant | Alkali Burn | Reduced corneal neovascularization (but was noted as toxic due to its vehicle). | researchgate.netarvojournals.orgnih.gov |

| Spantide I | Herpes Simplex Keratitis (HSK) | Reduced corneal opacity and angiogenesis. | nih.gov |

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling for Novel Antagonist Discovery

Computational chemistry and molecular modeling have become indispensable tools in the quest for novel and more effective Substance P receptor (NK1R) antagonists. These in silico methods allow researchers to predict how potential drug candidates will interact with the NK1R, saving time and resources compared to traditional laboratory screening. nih.govnih.gov By creating three-dimensional models of the NK1R, scientists can design molecules that fit precisely into the receptor's binding site, a process known as structure-based drug design. acs.org

One of the key techniques employed is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the NK1R. For instance, a common pharmacophore for NK1R antagonists includes two aromatic groups arranged in a perpendicular or edge-on fashion, which is crucial for high-affinity binding. acs.org The position of a basic nitrogen atom is another critical feature identified through these models. acs.org

Molecular dynamics simulations provide further insights by simulating the movement of the receptor and potential antagonists over time. nih.gov This helps to understand the stability of the drug-receptor complex and the specific interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov For example, the bis-trifluomethyl-phenyl group, a common feature in many NK1R antagonists, inserts into a hydrophobic pocket formed by helices III, V, and VI of the receptor. nih.gov

These computational approaches have been instrumental in the discovery and optimization of numerous non-peptide NK1R antagonists, including well-known compounds like aprepitant (B1667566) and its predecessors. acs.orgwikipedia.org Furthermore, in silico screening of existing drug libraries has been used to identify potential new NK1R inhibitors, such as N-Acetyl-L-tryptophan (L-NAT), indacaterol, modafinil, and alosetron, for conditions like neuroinflammation in Alzheimer's disease. nih.govnih.gov

The table below summarizes some NK1R antagonists and the computational methods used in their study.

| Compound/Ligand | Computational Method | Key Finding |

| CP-96,345 | Constrained systematic search, CoMFA | Identified a unique bound conformation with perpendicular aromatic groups. acs.org |

| L-NAT, Indacaterol, Modafinil, Alosetron | Molecular docking (HTVS, SP, XP), Molecular dynamics | Predicted as capable NK1R inhibitors for neuroinflammation. nih.gov |

| Aprepitant | X-ray crystallography, NMR spectroscopy | Detailed static and dynamic binding mode characterization. nih.gov |

| Peptide-based ligands | Structure-activity relationship (SAR) study | Design of multifunctional ligands with opioid agonist/NK1R antagonist activities. nih.govfigshare.com |

Genetic Manipulation and Transgenic Animal Models in NK1R Research

Genetic manipulation and the creation of transgenic animal models have profoundly advanced our understanding of the physiological roles of the NK1 receptor and the effects of its antagonists. These models, particularly knockout mice where the gene for the NK1R (Tacr1) is inactivated, have been crucial for studying the behavioral and physiological consequences of the absence of NK1R function. nih.govnih.govpnas.org

One of the significant findings from NK1R knockout mice is their altered emotional behavior. These mice exhibit reduced anxiety-related behaviors in various tests, such as the elevated plus maze and novelty-suppressed feeding paradigms. pnas.org They also show behaviors consistent with an antidepressant-like phenotype. nih.gov These genetic findings align with pharmacological studies where NK1R antagonists produce anxiolytic effects in wild-type animals. nih.govpnas.org

Furthermore, NK1R knockout mice have been proposed as an animal model for Attention Deficit Hyperactivity Disorder (ADHD). These mice display hyperactivity, which can be prevented by psychostimulants like d-amphetamine and methylphenidate. nih.gov Neurochemical analysis of these mice revealed reduced spontaneous dopamine (B1211576) efflux in the prefrontal cortex and an abolished striatal dopamine response to d-amphetamine, mimicking some neurochemical abnormalities seen in ADHD. nih.gov

In addition to knockout models, knock-in mouse strains have been developed to allow for more precise investigation of NK1R-expressing cells. For example, the NK1R-CreER knock-in mouse line allows for conditional gene manipulation in cells that express the NK1R. nih.govnih.gov This tool enables researchers to visualize and manipulate specific neuronal populations involved in pain, anxiety, and other NK1R-mediated processes in various brain regions like the amygdala, hypothalamus, and dorsal horn of the spinal cord. nih.govnih.gov

The use of these genetically modified animals has been essential, partly because high-affinity antagonists for the human NK1R often have lower affinity for the rodent receptor, making direct pharmacological studies in rats or mice challenging. nih.gov Transgenic models expressing human NK1R have been developed to overcome this species difference. pnas.org

Electrophysiological Techniques for Studying Neuronal Activity Modulation

Electrophysiological techniques, such as patch-clamp recording, are vital for directly examining how NK1R antagonists modulate the electrical activity of neurons. nih.gov These methods allow for the precise measurement of changes in neuronal firing rates and patterns in response to NK1R blockade, providing insights into the cellular mechanisms underlying the behavioral effects of these antagonists. jneurosci.org

Studies using in vitro brain slice preparations have shown that NK1R antagonists can directly alter the firing of neurons in specific brain regions. For instance, the selective NK1R antagonist L-760735 has been shown to increase the firing rate of neurons in the dorsal raphe nucleus (DRN), a key area for serotonin (B10506) production. jneurosci.org This finding is consistent with observations in NK1R knockout mice and suggests that NK1R antagonists may exert their antidepressant effects, at least in part, by modulating the serotonergic system. jneurosci.org